molecular formula C9H8N2OS B14035679 3-Pyridinemethanol,a-2-thiazolyl- CAS No. 1011-28-5

3-Pyridinemethanol,a-2-thiazolyl-

Cat. No.: B14035679
CAS No.: 1011-28-5
M. Wt: 192.24 g/mol
InChI Key: SZXIESCSFKZZMO-UHFFFAOYSA-N
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Description

3-Pyridinemethanol,a-2-thiazolyl- is a compound that combines a pyridine ring with a thiazole ring, connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,a-2-thiazolyl- can be achieved through various methods. One common approach involves the photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal using TiO2 nanotubes as a photoanode . The reaction conditions include the use of ethylene glycol, Na2SO4, and an applied potential. The reaction activity and product selectivities are influenced by factors such as nanotube morphology, applied potential, Na2SO4 concentration, stirring speed, and pH .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and selectivity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol,a-2-thiazolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid .

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, TiO2 nanotubes, and various solvents such as ethylene glycol. The reaction conditions, such as temperature, pH, and stirring speed, play a significant role in determining the reaction outcomes .

Major Products

The major products formed from these reactions include 3-pyridinemethanal and nicotinic acid. These products have significant applications in various fields, including medicine and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinemethanol,a-2-thiazolyl- is unique due to its combined pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

1011-28-5

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

pyridin-3-yl(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C9H8N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h1-6,8,12H

InChI Key

SZXIESCSFKZZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=NC=CS2)O

Origin of Product

United States

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